6-Bromo-3-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the sequential bromination and iodination of imidazo[1,2-a]pyridine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .
For example, the bromination can be carried out using bromine (Br2) in a solvent such as acetic acid, followed by iodination using iodine (I2) in the presence of a base like potassium carbonate (K2CO3) in a polar solvent such as dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce different functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
6-Bromo-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Material Science: Due to its unique structural properties, it is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Chemical Synthesis: This compound serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyridine is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine and iodine atoms can participate in halogen bonding, which can enhance the binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodoimidazo[1,2-a]pyridine: Lacks the bromine atom, which can affect its chemical properties and applications.
6-Bromo-3-chloroimidazo[1,2-a]pyridine:
Uniqueness
6-Bromo-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its electronic properties and reactivity. This dual halogenation can enhance its utility in various chemical reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADGFPDSVWQCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621809 | |
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474706-74-6 | |
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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